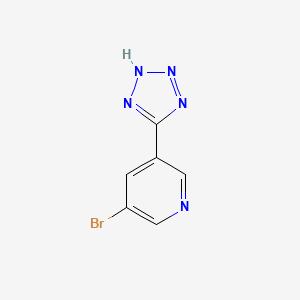

5-(5-Bromo-3-pyridyl)-1H-tetrazole

Descripción

Contextualization of Substituted Tetrazoles and Pyridines in Heterocyclic Chemistry

Substituted tetrazoles and pyridines are cornerstones of heterocyclic chemistry, a field that studies ring-structured compounds containing atoms of at least two different elements. These two classes of compounds are independently significant and their combination in a single molecule, such as 5-(5-Bromo-3-pyridyl)-1H-tetrazole, creates a scaffold of considerable scientific interest.

Substituted Tetrazoles: The tetrazole ring, a five-membered ring with four nitrogen atoms and one carbon atom, is a prominent structure in medicinal chemistry. nih.gov It is often used as a bioisostere for the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid while potentially offering improved metabolic stability and pharmacokinetic properties. nih.govthieme-connect.com Tetrazole derivatives have been incorporated into several FDA-approved drugs. thieme-connect.comrsc.org The high nitrogen content of tetrazoles also makes them valuable in materials science, where they can be used as ligands in coordination chemistry or as components in energetic materials. thieme-connect.comphmethods.net The synthesis of tetrazoles is well-established, with the [3+2] cycloaddition of an azide (B81097) with a nitrile being a conventional method. thieme-connect.com

Substituted Pyridines: Pyridine (B92270), a six-membered heterocyclic aromatic compound with one nitrogen atom, is a fundamental building block in organic synthesis. nih.govnumberanalytics.com Its structure is analogous to benzene, with one CH group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts basicity and polarity to the molecule, influencing its reactivity. nih.gov Pyridine and its derivatives are susceptible to a variety of chemical modifications, including electrophilic and nucleophilic substitution reactions, which allows for the creation of a diverse range of functionalized molecules. nih.govwikipedia.org Consequently, the pyridine scaffold is present in a vast number of pharmaceuticals, agrochemicals, and other functional materials. nih.govwikipedia.orgmdpi.com

Rationale for Investigating the Chemical Space of this compound

The investigation into the chemical space of this compound is driven by the synergistic potential of its constituent parts. The combination of the electron-withdrawing nature of the tetrazole ring and the bromo-substituted pyridine ring is expected to result in unique electronic and steric properties. The bromine atom, in particular, serves as a versatile handle for further functionalization through various cross-coupling reactions, opening pathways to a wide array of novel derivatives. The exploration of this compound is therefore aimed at understanding how the interplay between the two heterocyclic rings influences its chemical reactivity, physical properties, and potential utility in various applications.

Overview of Current Research Trajectories Involving this compound

Current research on this compound and related structures is multifaceted. A primary focus is on the development of efficient synthetic methodologies. The most common route to 5-substituted-1H-tetrazoles is the reaction of a nitrile with an azide source. nih.gov Researchers are continuously exploring new catalysts, including nano-catalysts, and reaction conditions to improve yields, simplify purification, and enhance the environmental friendliness of these syntheses. scielo.org.za

Another significant area of research is the structural characterization of these compounds. Techniques such as X-ray crystallography are employed to determine the precise three-dimensional arrangement of atoms in the solid state. For instance, the crystal structure of the related compound 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine has been reported, providing insights into the molecular geometry and intermolecular interactions. researchgate.net Spectroscopic analysis, including NMR and IR spectroscopy, is also crucial for confirming the structure and purity of newly synthesized compounds. scielo.org.za

The chemical reactivity of pyridyl-tetrazoles is also a subject of investigation. This includes studying reactions such as the alkylation of the tetrazole ring and the oxidation of the pyridine nitrogen to form N-oxides. acs.org These transformations can significantly alter the compound's properties and are important for creating derivatives with tailored characteristics.

Research Objectives and Scope for Comprehensive Studies of this compound

Comprehensive studies of this compound would encompass several key objectives. A primary goal would be to optimize its synthesis, focusing on cost-effectiveness, scalability, and sustainability. This could involve exploring novel catalytic systems or flow chemistry approaches.

A second objective would be a thorough characterization of its physicochemical properties. This would include detailed spectroscopic analysis, determination of its pKa, and investigation of its tautomeric equilibrium, as 5-substituted-1H-tetrazoles can exist in different tautomeric forms. nih.gov

A further area of study would be the systematic exploration of its chemical reactivity. This would involve investigating a range of reactions at the bromine substituent, the tetrazole ring, and the pyridine nitrogen. The goal would be to build a library of derivatives with diverse functionalities.

Finally, computational studies, such as those using density functional theory (DFT), could be employed to understand the electronic structure, reactivity, and potential intermolecular interactions of this compound and its derivatives. These theoretical insights can guide experimental work and help in the rational design of new molecules with desired properties.

Below is a table summarizing the basic properties of the title compound.

| Property | Value | Reference |

| Chemical Formula | C₆H₄BrN₅ | sigmaaldrich.com |

| Molecular Weight | 226.03 g/mol | sigmaaldrich.com |

| CAS Number | 211943-13-4 | sigmaaldrich.com |

| Melting Point | 240 °C (decomposes) | sigmaaldrich.com |

| Appearance | White to pale yellow crystalline solid | phmethods.net |

| Solubility | Soluble in water and alcohol | phmethods.net |

The following table outlines potential research directions for this compound.

| Research Area | Specific Objectives |

| Synthesis | - Optimization of the cycloaddition reaction between 5-bromonicotinonitrile (B16776) and an azide source.- Exploration of green chemistry approaches, such as the use of water as a solvent or heterogeneous catalysts. |

| Structural Analysis | - Single-crystal X-ray diffraction to determine the solid-state structure.- Detailed NMR (¹H, ¹³C, ¹⁵N) and IR spectroscopic studies.- Investigation of tautomerism. |

| Reactivity Studies | - Functionalization at the bromine position via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).- Alkylation and acylation reactions of the tetrazole ring.- N-oxidation of the pyridine ring. |

| Computational Chemistry | - DFT calculations to model the electronic structure, molecular orbitals, and electrostatic potential.- Theoretical investigation of reaction mechanisms. |

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-(2H-tetrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN5/c7-5-1-4(2-8-3-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGDASCALCDOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400274 | |

| Record name | 5-(5-Bromo-3-pyridyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211943-13-4 | |

| Record name | 5-(5-Bromo-3-pyridyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5-Bromo-3-pyridyl)-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 5 Bromo 3 Pyridyl 1h Tetrazole and Its Analogues

Strategic Approaches to Tetrazole Ring Annulation in 5-(5-Bromo-3-pyridyl)-1H-tetrazole Synthesis

The formation of the tetrazole ring is the cornerstone of synthesizing this compound. This process, known as annulation, typically involves the construction of the five-membered ring onto the pyridine (B92270) precursor.

Cycloaddition Reactions for Tetrazole Formation

The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide (B81097) source. nih.govnih.gov In the context of this compound, the key precursor is 5-bromo-3-cyanopyridine. This reaction involves the addition of an azide, typically sodium azide (NaN₃), to the carbon-nitrogen triple bond of the nitrile.

The reaction is often catalyzed to overcome the activation barrier. Various catalytic systems have been developed, including Lewis acids like zinc salts and aluminum chloride, which activate the nitrile group towards nucleophilic attack by the azide. organic-chemistry.orgresearchgate.net The use of amine salts, such as triethylamine hydrochloride, in solvents like dimethylformamide (DMF) has also proven effective. organic-chemistry.org Heterogeneous catalysts, for instance, silica sulfuric acid, offer advantages in terms of easier product purification and catalyst recycling. nih.govnih.gov

| Catalyst/Reagent | Solvent | Conditions | Advantages/Features | Reference |

|---|---|---|---|---|

| Sodium Azide / Triethylamine Hydrochloride | DMF | Microwave, 130°C, 2h | Rapid conversion of inactive nitriles, high yields. | organic-chemistry.org |

| Sodium Azide / Ammonium Chloride | DMF | Microwave, 20W | Fast reaction times (minutes), suitable for aryl nitriles. | acs.org |

| Sodium Azide / Zinc Salts (e.g., ZnBr₂) | Water | Reflux | Environmentally friendly solvent, minimizes explosion hazard. | organic-chemistry.org |

| Sodium Azide / Silica Sulfuric Acid | DMF | Heating | Heterogeneous catalyst, easy workup, recyclable. | nih.govnih.gov |

| Sodium Azide / CuSO₄·5H₂O | DMSO | 140°C, 1h | Readily available, environmentally benign catalyst. | scielo.brscispace.com |

Precursor Design and Derivatization for Tetrazole Ring Closure

The synthesis of the crucial intermediate, 5-bromo-3-cyanopyridine, is a key step. Several synthetic routes are available for this precursor. One common method involves the cyanation of 3,5-dibromopyridine. This reaction selectively replaces one of the bromine atoms with a cyano group, typically using a cyanide source like copper(I) cyanide in a polar aprotic solvent such as DMF at elevated temperatures.

Another approach starts from 2-amino-5-bromopyridine. This can be converted to 5-bromo-2-cyanopyridine through a Sandmeyer reaction, which involves diazotization of the amino group followed by treatment with copper(I) cyanide. Alternatively, dehydration of the corresponding amide, 5-bromopicolinamide, using reagents like phosphorus oxychloride provides another viable route to the nitrile precursor. The choice of route often depends on the availability and cost of the starting materials.

Functionalization Strategies for the Bromopyridyl Moiety of this compound

Once the tetrazole ring is in place, the bromine atom on the pyridine ring serves as a versatile handle for further molecular elaboration through various cross-coupling reactions. This allows for the synthesis of a diverse library of analogues.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The C-Br bond at the 5-position of the pyridyl-tetrazole is well-suited for such transformations.

Suzuki-Miyaura Coupling : This reaction couples the bromopyridine moiety with a boronic acid or ester. It is highly effective for creating new carbon-carbon bonds to introduce aryl or heteroaryl substituents. The reaction typically employs a palladium catalyst, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), along with a base (e.g., sodium carbonate) in a suitable solvent system, which can include aqueous media. nih.govresearchgate.net The regioselectivity of Suzuki couplings on di-brominated pyridines has been studied, often showing a preference for reaction at the more sterically accessible or electronically favorable position. core.ac.uk

Sonogashira Coupling : This methodology is used to form a carbon-carbon bond between the bromopyridine and a terminal alkyne. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and a base, such as an amine. scirp.orgsemanticscholar.org This reaction is valuable for introducing alkynyl functionalities, which can be further transformed or used to construct more complex molecular architectures.

| Reaction Type | Catalyst System | Typical Reagents | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Ligand-free | Arylboronic acid, Na₂CO₃, H₂O/DMF | Aryl-Aryl | nih.gov |

| Sonogashira | Pd(CF₃COO)₂, PPh₃, CuI | Terminal alkyne, Et₃N, DMF | Aryl-Alkynyl | scirp.org |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand (e.g., RuPhos) | Amine, Base (e.g., LiHMDS) | Aryl-Nitrogen | acs.org |

Direct C-H Functionalization Approaches

Direct C-H functionalization is an emerging field that aims to form new bonds by activating a carbon-hydrogen bond directly, thus avoiding the need for pre-functionalized starting materials like organohalides. researchgate.net However, the selective functionalization of pyridines is challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. researchgate.net

For a 3,5-disubstituted pyridine ring like the one in the target molecule, the remaining C-H bonds are at the C2, C4, and C6 positions. The inherent reactivity of the pyridine ring typically favors functionalization at the C2 and C4 positions. researchgate.net Achieving selectivity at a specific distal position, such as C4, often requires specialized directing groups or catalytic systems that can override the natural reactivity of the pyridine ring. nih.govnih.gov While conceptually attractive for its atom economy, the direct C-H functionalization of the this compound scaffold remains a significant synthetic challenge, with regioselectivity being a primary hurdle. nih.govresearchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound focuses on reducing waste, avoiding hazardous materials, and improving energy efficiency.

One major advancement is the use of water as a reaction solvent for tetrazole synthesis. organic-chemistry.orgresearchgate.net Performing the [3+2] cycloaddition in water with catalysts like zinc salts not only provides an environmentally benign alternative to organic solvents but also significantly reduces the risk of explosion associated with hydrazoic acid, which can form under acidic conditions. organic-chemistry.org The reaction in water can be slightly alkaline, minimizing the formation of this hazardous intermediate. organic-chemistry.org

Microwave-assisted synthesis represents another key green methodology. acs.orgacs.orgresearcher.life By using microwave irradiation, reaction times for both the nitrile formation and the subsequent cycloaddition can be dramatically reduced from hours to minutes. organic-chemistry.orgacs.org This rapid heating leads to significant energy savings and often results in cleaner reactions with higher yields. organic-chemistry.org

Furthermore, the development of reusable catalysts, such as heterogeneous catalysts or recyclable organocatalysts, aligns with green chemistry principles. researchgate.net For example, using solid-supported catalysts simplifies product isolation, reduces waste from purification steps, and allows the catalyst to be used in multiple reaction cycles. nih.govresearchgate.net A sustainable approach developed by Pollet et al. utilizes catalytic amounts of an ammonium salt in tandem with a phase-transfer catalyst, which limits the potential for forming explosive hydrazoic acid and allows for catalyst recycling. thieme-connect.com

| Principle | Application | Benefit | Reference |

|---|---|---|---|

| Safer Solvents | Using water instead of organic solvents (e.g., DMF, Toluene). | Reduced toxicity, cost, and flammability; minimizes explosion risk. | organic-chemistry.orggoogle.com |

| Energy Efficiency | Microwave-assisted heating. | Drastic reduction in reaction time (hours to minutes); energy savings. | acs.orgacs.org |

| Catalysis | Use of reusable heterogeneous or phase-transfer catalysts. | Simplified purification, reduced waste, catalyst can be recycled. | researchgate.netthieme-connect.com |

| Atom Economy | Direct C-H functionalization (potential future approach). | Eliminates pre-functionalization steps, reducing waste. | researchgate.net |

Solvent-Free and Water-Mediated Synthesis

In alignment with the principles of green chemistry, significant efforts have been directed towards minimizing or eliminating the use of hazardous organic solvents in the synthesis of tetrazole derivatives. The primary route to 5-substituted-1H-tetrazoles, including this compound, is the [3+2] cycloaddition reaction between an organic nitrile (in this case, 5-bromo-3-cyanopyridine) and an azide source. researchgate.netresearchgate.net

Solvent-Free Synthesis: Solvent-free, or solid-state, reaction conditions represent a highly effective green methodology. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst. For the synthesis of tetrazoles, this approach has been shown to be successful. For instance, the reaction of various aromatic amines with sodium azide and triethyl orthoformate can be conducted under solvent-free conditions at 100°C using a copper nano-particle catalyst, yielding diverse tetrazole products in good to high yields. tandfonline.com This methodology is applicable to the synthesis of a wide range of tetrazole derivatives, offering advantages such as reduced waste, lower costs, and simpler work-up procedures.

Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of 1,5-disubstituted tetrazoles has been successfully demonstrated in water using micellar catalysis, where a surfactant like tetradecyltrimethylammonium bromide (TTAB) creates hydrophobic pockets for the reaction to occur at room temperature. mdpi.com Furthermore, highly efficient synthesis of tetrazole derivatives has been achieved in aqueous media using novel, ecofriendly heterogeneous catalysts. nih.gov These water-promoted reactions can enhance the solubility of reactants and facilitate the multi-component synthesis of tetrazoles. researchgate.net The use of water as a solvent avoids the environmental and safety issues associated with volatile and toxic organic solvents commonly used in traditional tetrazole synthesis. mdpi.comnih.gov

The following table summarizes representative green synthesis approaches applicable to tetrazole formation.

| Catalyst/Promoter | Reactants | Solvent | Conditions | Yield | Reference |

| Copper Nano-particles | Aromatic Amine, Sodium Azide, Triethyl Orthoformate | Solvent-Free | 100°C | Good to High | tandfonline.com |

| TTAB (surfactant) | Aldehyde, Amine, Isocyanide, TMSN₃ | Water | Room Temp | 43-56% | mdpi.com |

| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Aniline, Triethyl Orthoformate, Sodium Azide | Water | 40°C | High (up to 97%) | nih.gov |

Catalyst Optimization for Reduced Environmental Impact

Catalyst design plays a pivotal role in developing sustainable synthetic routes. For tetrazole synthesis, research has focused on creating heterogeneous, recyclable, and highly efficient catalysts that operate under mild conditions. Nanomaterial-based catalysts have emerged as particularly effective due to their high surface-area-to-volume ratio, ease of surface modification, and simple recovery and reusability. nih.gov

Nanocatalysts: A variety of nanocatalysts have been developed for the green synthesis of 5-substituted-1H-tetrazoles. These include:

Copper-Based Catalysts: Copper (II) complexes supported on superparamagnetic Fe₃O₄@SiO₂ nanoparticles have been used to catalyze the reaction between nitriles and sodium azide in DMF at 110°C. thieme-connect.com Similarly, Schiff base coordinated Cu(II) covalently attached to Fe₃O₄@SiO₂ nanoparticles has proven to be a highly efficient and reusable catalyst for tetrazole synthesis in aqueous media. nih.govresearchgate.net

Iron-Based Catalysts: Magnetic nanoparticles such as Fe₃O₄@SiO₂-APTES-TFA have been employed for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide in ethanol at 80°C. nih.gov These catalysts are easily recovered using an external magnet and can be reused multiple times without a significant loss of activity. nih.govjsynthchem.com

Other Metal-Based Catalysts: Molybdenum trioxide (MoO₃) has been identified as a reusable catalyst for the [3+2] cycloaddition of sodium azide with aromatic nitriles, with the catalyst being effective for up to seven cycles. researchgate.net Nickel(II) oxide (NiO) nanoparticles have also been used as a highly efficient and reusable catalyst for multicomponent domino reactions to synthesize 2-(1H-tetrazol-5-yl)acrylonitrile derivatives. researchgate.net

These advanced catalytic systems offer significant environmental benefits by reducing waste, allowing for catalyst recycling, and often enabling reactions to proceed under milder conditions with higher yields. nih.govjchr.org

The table below details various optimized catalysts for tetrazole synthesis.

| Catalyst | Catalyst Type | Key Advantages | Reference |

| Fe₃O₄@SiO₂/Schiff base/Cu(II) | Heterogeneous Nanocatalyst | High efficiency, Reusable | thieme-connect.com |

| Fe₃O₄@SiO₂-APTES-TFA | Magnetic Nanocatalyst | Easy magnetic recovery, Reusable | nih.gov |

| MoO₃ | Heterogeneous Catalyst | Reusable for up to seven cycles | researchgate.net |

| NiO Nanoparticles | Heterogeneous Nanocatalyst | High efficiency, Reusable, Short reaction times | researchgate.net |

| Copper (II) complex | Homogeneous Catalyst | High yields, Mild conditions | jchr.orgjchr.org |

Stereochemical Control in the Synthesis of Chiral Analogues of this compound

While this compound itself is an achiral molecule, the synthesis of chiral analogues, where a stereocenter is introduced into the pyridine ring or a substituent, is of significant interest in medicinal chemistry. Asymmetric synthesis aims to control the formation of these stereocenters to produce a single enantiomer.

Achieving stereochemical control in the synthesis of chiral tetrazoles can be approached in several ways:

Use of Chiral Catalysts: Asymmetric catalysis is a powerful tool for creating chiral molecules. For instance, chiral Mg(II)-N,N'-dioxide catalysts have been successfully employed in multicomponent reactions to obtain chiral tetrazoles. doaj.org This method involves the enantioselective addition to an intermediate, guided by the chiral metallic complex.

Incorporation of Chiral Scaffolds: Another strategy involves building the tetrazole moiety onto a pre-existing chiral backbone. The synthesis of a novel α-tetrazole-substituted 1,1'-binaphthylazepine provides an example of this approach, where a chiral binaphthyl moiety directs the stereochemistry. nih.govmdpi.com Such compounds can then serve as chiral organocatalysts themselves in other asymmetric reactions. nih.govmdpi.com

Enantioselective Reactions: Palladium-catalyzed allylic amination has been explored for the regio- and enantioselective formation of tetrazole-bearing quaternary stereocenters. researchgate.net This demonstrates that transition metal catalysis can be finely tuned with chiral ligands to control the stereochemical outcome of reactions that install a tetrazole-containing substituent.

These methodologies provide pathways to access enantiomerically pure analogues of this compound, which is crucial for investigating their biological activities and developing potential therapeutic agents.

Flow Chemistry and Automated Synthesis Techniques for Efficient Production of this compound

Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch synthesis, providing enhanced safety, scalability, and control over reaction parameters. nih.gov The synthesis of heterocyclic compounds, including pyridines and tetrazoles, is particularly well-suited for flow chemistry. uc.ptresearchgate.net

The synthesis of this compound from 5-bromo-3-cyanopyridine and an azide source like sodium azide involves potentially hazardous intermediates, such as hydrazoic acid, especially under acidic conditions. thieme-connect.com Flow reactors significantly enhance the safety of such processes by minimizing the volume of hazardous material present at any given time. The superior heat and mass transfer in microreactors allows for precise temperature control and rapid mixing, often leading to higher yields and shorter reaction times compared to batch methods. researchgate.net

A potential flow process for this compound could involve:

Pumping a solution of 5-bromo-3-cyanopyridine and an azide source through separate inlets into a micromixer.

Passing the combined stream through a heated coiled reactor to facilitate the [3+2] cycloaddition.

Integrating in-line purification or work-up steps to isolate the product continuously.

This approach not only improves safety but also allows for efficient process optimization and straightforward scaling by extending the operation time. While specific flow syntheses for this compound are not extensively documented, the successful application of flow chemistry to the synthesis of related heterocycles, such as pyrazoles from tetrazoles and functionalized pyridines, demonstrates the viability and advantages of this technology. researchgate.netnih.govresearchgate.net

Furthermore, automated synthesis platforms, which are common in fields like oligonucleotide synthesis mdpi.com, can be adapted for the production of small-molecule libraries. Such automation can be integrated with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of a diverse range of this compound analogues for structure-activity relationship studies.

Spectroscopic and Crystallographic Elucidation of 5 5 Bromo 3 Pyridyl 1h Tetrazole Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis of 5-(5-Bromo-3-pyridyl)-1H-tetrazole

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in solution. It provides critical insights into the electronic environment of each atom, the connectivity between atoms, and the existing tautomeric equilibrium.

1D (¹H, ¹³C, ¹⁵N) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra offer the initial overview of the molecule's structure. In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring are expected to appear as distinct signals in the aromatic region. Due to the substitution pattern, three signals corresponding to the protons at the C2, C4, and C6 positions of the pyridine ring would be observed. The proton on the tetrazole ring (N-H) typically appears as a broad signal at a significantly downfield chemical shift, often above 15 ppm, due to its acidic nature and involvement in hydrogen bonding. researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton. Signals for the five carbon atoms of the pyridyl ring and the single carbon of the tetrazole ring would be present. The chemical shift of the tetrazole carbon is characteristically found around 155 ppm. rsc.org

¹⁵N NMR spectroscopy is particularly valuable for characterizing the five nitrogen atoms in the molecule. The tetrazole ring itself exhibits a unique set of chemical shifts that can help distinguish between the possible 1H and 2H tautomers. researchgate.netresearchgate.net The pyridine nitrogen signal will also be present at a characteristic chemical shift.

Two-dimensional (2D) NMR techniques are employed to establish specific connectivities and spatial relationships. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons on the pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms to their attached protons, allowing for the unambiguous assignment of the ¹H and ¹³C signals of the pyridine ring. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is crucial for confirming the connection between the pyridine ring and the tetrazole ring by observing a correlation from a pyridyl proton (e.g., H2 or H4) to the tetrazole carbon (C5). sdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which can help in determining the preferred conformation of the molecule, particularly the relative orientation of the two rings. researchgate.net

Table 1: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d₆ This table presents predicted values based on analogous compounds.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Pyridyl-H2 | ~9.2 | s (singlet) |

| Pyridyl-H6 | ~8.8 | d (doublet) |

| Pyridyl-H4 | ~8.5 | t (triplet) |

| Tetrazole-NH | >16 | br s (broad singlet) |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ This table presents predicted values based on analogous compounds.

| Carbon | Expected Chemical Shift (ppm) |

| Tetrazole-C5 | ~155 |

| Pyridyl-C2 | ~151 |

| Pyridyl-C6 | ~148 |

| Pyridyl-C4 | ~136 |

| Pyridyl-C5 | ~122 |

| Pyridyl-C3 | ~129 |

Variable Temperature NMR Studies

Variable temperature (VT) NMR studies are instrumental in analyzing the tautomerism of the tetrazole ring. The 1H-tetrazole can exist in equilibrium with its 2H-tetrazole tautomer. These tautomers interconvert rapidly at room temperature, often resulting in averaged signals in the NMR spectra. By lowering the temperature, this exchange can be slowed or "frozen out," allowing for the observation of distinct signals for each tautomer. This provides thermodynamic information about the equilibrium and the relative stability of the tautomeric forms. Furthermore, VT-NMR can be used to study restricted rotation around the C-C single bond connecting the pyridine and tetrazole rings, which may be hindered at low temperatures.

Advanced Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. For this compound (molecular formula C₆H₄BrN₅), HRMS can confirm this formula by matching the experimentally measured mass to the calculated exact mass (224.96501 Da). guidechem.comacs.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum, presenting as two peaks of nearly equal intensity separated by two mass units (M+ and M+2), further confirming the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion) which is then fragmented, and the resulting product ions are analyzed. This process provides detailed information about the molecule's structure and connectivity. A primary fragmentation pathway for 5-substituted-1H-tetrazoles is the retro [2+3] cycloaddition reaction, which involves the loss of a molecule of nitrogen (N₂) from the tetrazole ring. Another common fragmentation involves the cleavage of the bond between the pyridine and tetrazole rings. Analysis of these fragmentation patterns allows for the confirmation of the proposed structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

In the FT-IR spectrum of this compound, characteristic absorption bands are expected. researchgate.net The N-H stretching vibration of the tetrazole ring typically appears as a broad band in the region of 2500-3200 cm⁻¹ due to strong intermolecular hydrogen bonding. rsc.org The C=N and N=N stretching vibrations of the pyridine and tetrazole rings are expected in the 1400-1650 cm⁻¹ region. The C-Br stretching vibration will appear at a lower frequency, typically in the range of 500-650 cm⁻¹.

Raman spectroscopy complements FT-IR and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. The symmetric breathing vibrations of the aromatic pyridine and tetrazole rings would give rise to strong signals in the Raman spectrum. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained. These techniques are also highly sensitive to intermolecular hydrogen bonding; shifts in the position and changes in the width of the N-H stretching band can provide evidence for the strength and nature of these interactions in the solid state. mdpi.com

Table 3: Expected FT-IR Vibrational Frequencies for this compound This table presents predicted values based on analogous compounds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H (tetrazole) | 2500-3200 | Broad, due to H-bonding |

| C-H (pyridine) | 3000-3100 | Aromatic C-H stretch |

| C=N, N=N | 1400-1650 | Ring stretching vibrations |

| C-Br | 500-650 | Carbon-bromine stretch |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions

While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, analysis of closely related pyridyl-tetrazole compounds provides significant insight into the expected structural features and intermolecular interactions. The crystal structures of 5-(pyridinium-4-yl)-1H-1,2,3,4-tetrazol-1-ide and 3-(1H-tetrazol-5-yl)pyridinium chloride, for instance, reveal key aspects of how these molecules arrange themselves in the solid state. nih.govnih.gov

In these related structures, the pyridine and tetrazole rings are typically found to be nearly coplanar. For example, in 5-(pyridinium-4-yl)-1H-1,2,3,4-tetrazol-1-ide, the dihedral angle between the two rings is a mere 2.08(1)°. nih.gov A similar near-planarity is observed in 3-(1H-tetrazol-5-yl)pyridinium chloride, with a dihedral angle of 5.05(12)°. nih.gov This planarity facilitates the formation of extensive intermolecular interactions, which are crucial in stabilizing the crystal lattice.

The primary intermolecular forces observed in the crystals of pyridyl-tetrazoles are hydrogen bonds and π-π stacking interactions. In the zwitterionic 5-(pyridinium-4-yl)-1H-1,2,3,4-tetrazol-1-ide, classical N-H···N hydrogen bonds connect the molecules. nih.gov Similarly, the crystal packing of 3-(1H-tetrazol-5-yl)pyridinium chloride is stabilized by N-H···Cl hydrogen bonds, forming centrosymmetric aggregates. nih.gov The presence of the bromine atom in this compound would likely introduce halogen bonding as an additional significant intermolecular interaction, further influencing the crystal packing.

The crystallographic data for these related compounds are summarized in the interactive tables below, providing a valuable reference for the anticipated structural parameters of this compound.

Table 1: Crystallographic Data for Related Pyridyl-Tetrazole Compounds

| Compound Name | 5-(Pyridinium-4-yl)-1H-1,2,3,4-tetrazol-1-ide nih.gov | 3-(1H-Tetrazol-5-yl)pyridinium chloride nih.gov |

| Formula | C₆H₅N₅ | C₆H₆N₅⁺·Cl⁻ |

| Molecular Weight | 147.15 | 183.61 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 7.0508(14) | 4.2741(9) |

| b (Å) | 7.4007(15) | 8.1992(16) |

| c (Å) | 11.926(2) | 23.559(5) |

| α (°) | 90 | 90 |

| β (°) | 96.56(3) | 94.72(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 618.2(2) | 822.8(3) |

| Z | 4 | 4 |

Table 2: Key Intermolecular Interactions in Related Pyridyl-Tetrazole Compounds

| Compound Name | Interaction Type | Description |

| 5-(Pyridinium-4-yl)-1H-1,2,3,4-tetrazol-1-ide nih.gov | N-H···N Hydrogen Bonding | Classical hydrogen bonds connecting adjacent molecules. |

| C-H···N Hydrogen Bonding | Weak hydrogen bonds contributing to the overall stability. | |

| 3-(1H-Tetrazol-5-yl)pyridinium chloride nih.gov | N-H···Cl Hydrogen Bonding | Connects cations and anions to form a centrosymmetric aggregate. |

| π-π Stacking | Aromatic interactions between the pyridinium (B92312) rings of neighboring cations. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment and Absolute Configuration (if chiral derivatives are explored)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are instrumental in the analysis of chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light, providing information about the enantiomeric purity and absolute configuration of a chiral compound.

The parent compound, this compound, is achiral and therefore does not exhibit a CD spectrum. However, should chiral derivatives of this molecule be synthesized, for instance, by introducing a stereocenter in a substituent or by forming a complex with a chiral metal center, chiroptical spectroscopy would become an indispensable tool for their characterization. The sign and intensity of the Cotton effects in the CD spectrum would allow for the determination of the enantiomeric excess and, through comparison with theoretical calculations or known compounds, the assignment of the absolute configuration of the newly formed stereocenter(s). To date, no studies on chiral derivatives of this compound employing chiroptical spectroscopy have been reported in the scientific literature.

Reactivity and Mechanistic Investigations of 5 5 Bromo 3 Pyridyl 1h Tetrazole

Reactivity of the Tetrazole Heterocycle in 5-(5-Bromo-3-pyridyl)-1H-tetrazole

The tetrazole ring is a key functional group, known for its high nitrogen content and its role as a bioisosteric analogue of carboxylic acids. researchgate.net Its reactivity is characterized by tautomerism, susceptibility to electrophilic attack on its nitrogen atoms, and participation in cycloaddition reactions.

Tautomerism and Isomerization Dynamics

Tetrazoles such as this compound can exist in two tautomeric forms: the 1H- and 2H-tautomers. researchgate.netnih.gov The position of the proton on the tetrazole ring significantly influences the compound's physicochemical properties. researchgate.net While the 1H-tautomer is generally more stable in solution, the 2H-tautomer can be more stable in the gas phase. mdpi.com The equilibrium between these two forms is a dynamic process. researchgate.net

In some cases, tetrazole compounds can also undergo azide (B81097)/tetrazole isomerization, where the tetrazole ring exists in equilibrium with an open-chain azide form. rsc.org This isomerization is generally less favorable than 1H/2H tautomerism. rsc.org The stability of the tetrazole isomers is enhanced by the aromaticity of both the tetrazole and pyridyl rings. rsc.org

N-Alkylation, N-Acylation, and N-Arylation Reactions

The nitrogen atoms of the tetrazole ring are nucleophilic and can react with various electrophiles in N-alkylation, N-acylation, and N-arylation reactions. The regioselectivity of these reactions, determining which nitrogen atom is substituted, is a critical aspect.

N-Alkylation: The alkylation of 5-substituted-1H-tetrazoles often leads to a mixture of 1,5- and 2,5-disubstituted products. rsc.org The ratio of these products is influenced by the reaction conditions and the nature of the alkylating agent. mdpi.comrsc.org Studies on similar systems have shown that the formation of the 2,5-disubstituted tetrazole is often favored. rsc.org For instance, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide yielded a mixture of the 1,5- and 2,5-isomers. mdpi.com

N-Arylation: Palladium-catalyzed N-arylation has been successfully applied to 1-substituted-1H-tetrazol-5-amines, demonstrating the feasibility of introducing aryl groups onto the tetrazole ring. researchgate.net These reactions typically exhibit good yields and tolerate a range of functional groups. researchgate.net

Cycloaddition Reactions Involving the Tetrazole Ring

The synthesis of the this compound itself is a prime example of a cycloaddition reaction. The most common method for forming the 5-substituted 1H-tetrazole ring is the [3+2] cycloaddition of a nitrile with an azide. rsc.orgthieme-connect.com This reaction can be catalyzed by various metals, such as copper, to improve efficiency and yield. rsc.org Microwave-assisted synthesis has also been shown to accelerate this process. rsc.orgthieme-connect.com

Transformations Involving the Bromine Substituent on the Pyridyl Ring

The bromine atom on the pyridyl ring offers a versatile handle for further functionalization of the molecule, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig, Negishi)

The bromo-substituent on the pyridine (B92270) ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction pairs the bromo-pyridyl component with a boronic acid or ester. Efficient palladium-catalyzed Suzuki coupling has been demonstrated for similar bromo-heterocyclic compounds, allowing for the introduction of a wide range of aryl and heteroaryl groups. researchgate.netuzh.chnih.gov Optimization of catalysts, ligands, and reaction conditions is often necessary to achieve high yields. researchgate.netuzh.ch

Sonogashira Coupling: While specific examples for this compound are not detailed in the provided search results, the Sonogashira coupling of bromo-pyridines with terminal alkynes is a well-established transformation. This reaction would enable the introduction of alkynyl moieties at the 5-position of the pyridyl ring.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromo-pyridyl group with amines. Palladium-catalyzed N-arylation of various heterocyclic amines has been reported, suggesting the feasibility of this transformation for this compound. researchgate.netmdpi.com

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the bromo-pyridyl substrate. This method is known for its high functional group tolerance and is a viable strategy for introducing alkyl, aryl, and vinyl groups.

The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions on related bromo-heterocyclic systems.

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Suzuki | Pd(dppf)Cl2 | Ag2CO3 | Dioxane | 80 | up to 97 | researchgate.net |

| Suzuki | Pd2(dba)3 / dppf-CF3 | Ag2CO3 | Dioxane | 80 | 90 | uzh.ch |

| Buchwald-Hartwig | Pd2(dba)3 / L1 | K3PO4 | Toluene | 120 | 95-99 | nih.gov |

| N-Arylation (Ullmann) | CuI / DBO | K3PO4 | DMSO | 80-100 | Good to Excellent | researchgate.net |

Table 1: Representative Conditions for Cross-Coupling Reactions

Nucleophilic Aromatic Substitution Reactions

The pyridine ring, particularly when substituted with an electron-withdrawing group like bromine, can undergo nucleophilic aromatic substitution (SNA_r). youtube.com In this type of reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to its displacement. youtube.com This process is often facilitated by heating. youtube.com While direct examples with this compound are not prevalent in the search results, SNA_r reactions on similar bromo-pyridines with nucleophiles like amines and phenols are known. youtube.comnih.gov

Reactivity of the Pyridine Nitrogen in this compound

The nitrogen atom within the pyridine ring of this compound is a key center for chemical reactivity. Its lone pair of electrons allows it to act as a nucleophile and a ligand, participating in coordination with metal centers and quaternization reactions. However, the electronic landscape of the pyridine ring is significantly influenced by the presence of both a bromine atom and a tetrazole ring. These electron-withdrawing groups decrease the electron density on the pyridine ring, thereby modulating the nucleophilicity of the nitrogen atom.

Coordination Chemistry with Metal Centers

The pyridine nitrogen of this compound, in conjunction with the nitrogen atoms of the tetrazole ring, provides multiple potential donor sites for coordination with metal ions. This allows the compound to act as a versatile ligand, capable of forming a variety of coordination complexes with diverse structures, including mononuclear and polynuclear species. researchgate.net

Studies on related 5-(pyridyl)tetrazole compounds have shown they can coordinate to metal centers, such as manganese(II), through the pyridyl nitrogen, a nitrogen atom from the tetrazole ring, or both in a chelating fashion. researchgate.netrsc.org The specific coordination mode is influenced by factors like the metal ion, the solvent system, and the presence of other ligands. For instance, the reaction of cyanopyridines with sodium azide in the presence of Mn(II) salts has yielded complexes where the in situ-formed 5-(pyridyl)tetrazole ligand coordinates to the manganese center. researchgate.netrsc.org X-ray crystallography of these complexes reveals that the ligands can bridge metal centers to form extended two-dimensional (2D) and three-dimensional (3D) structures, often supported by hydrogen bonding networks involving the tetrazolate residue. researchgate.netrsc.org

In complexes with related tridentate ligands containing a pyridine-azole structure, such as 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine, the Fe(II) ion adopts a pseudo-octahedral coordination sphere, binding to the nitrogen atoms of both the pyridine and azole rings. nih.gov This suggests that this compound could potentially act as a bidentate ligand, forming a stable chelate ring with a metal center via the pyridine nitrogen and a nitrogen from the tetrazole ring (likely N4). The formation of such complexes is a key area of interest in the development of new materials with specific magnetic or catalytic properties. rsc.org

Furthermore, the reactivity of the pyridine nitrogen can be altered through N-oxidation. The oxidation of a pyridyl-tetrazole with a peroxy acid yields the corresponding N-oxide, which introduces a new coordination site (the N-oxide oxygen) and modifies the electronic properties of the ligand. This can lead to different coordination behaviors, as seen in a molybdenum(VI) complex where the oxidized ligand coordinates in a bidentate fashion through the pyridine N-oxide oxygen and a tetrazole nitrogen.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 211943-13-4 |

| Molecular Formula | C₆H₄BrN₅ |

| Molecular Weight | 226.03 g/mol |

| Melting Point | 240 °C (decomposes) |

| Appearance | White solid |

| SMILES | Brc1cncc(c1)-c2nnn[nH]2 |

| InChI Key | XJGDASCALCDOQH-UHFFFAOYSA-N |

Data sourced from commercial suppliers. sigmaaldrich.com

Quaternization Reactions

Quaternization involves the alkylation of the pyridine nitrogen, transforming the neutral pyridine into a positively charged pyridinium (B92312) salt. This is a characteristic reaction of pyridines, driven by the nucleophilicity of the nitrogen atom's lone pair. For this compound, the pyridine nitrogen is susceptible to electrophilic attack by alkyl halides.

Investigation of Free Radical Reactivity and Scavenging Mechanisms

Heterocyclic compounds, including those with pyridine and pyrimidine (B1678525) structures, are known to exhibit antioxidant properties by interacting with and neutralizing harmful free radicals. nih.govarxiv.org The potential for this compound to engage in free radical reactions and act as a radical scavenger is plausible due to its specific structural features.

The mechanism of radical scavenging often involves the donation of a hydrogen atom or an electron to a radical species, thus stabilizing it. The tetrazole ring, with its N-H proton, is a potential hydrogen donor. The acidity of this proton makes it susceptible to abstraction by radicals. Studies on pyrimidine derivatives have indicated that the presence of electron-withdrawing groups, such as bromine, can influence antioxidant activity. nih.gov

Photochemical and Electrochemical Reactivity Studies

The response of this compound to light and electrical current is dictated by the inherent properties of the tetrazole and pyridine rings.

Photochemical Reactivity The photochemistry of tetrazoles is a well-documented field, characterized by the light-induced cleavage of the tetrazole ring. nih.govtaylorfrancis.com Upon irradiation, typically with UV light (e.g., 254 nm), 5-substituted tetrazoles undergo photoextrusion of a molecule of nitrogen (N₂). nih.govuc.pt This process generates a highly reactive nitrilimine intermediate.

The fate of the nitrilimine is dependent on the reaction conditions and the nature of the substituents. In the case of this compound, the photochemically generated nitrilimine would be an aryl-substituted species. These intermediates are 1,3-dipoles and can undergo a variety of subsequent reactions, including intramolecular cyclizations or intermolecular cycloadditions if a suitable reaction partner is present. The photolysis of tetrazoles in solution is a versatile synthetic strategy, as the choice of solvent can influence the reaction pathway and the stability of the photoproducts. nih.gov Theoretical studies have supported a mechanism involving the formation of a triplet biradical intermediate following nitrogen photoextrusion. uc.pt

Electrochemical Reactivity The electrochemical behavior of this compound is expected to involve both the pyridine and tetrazole components. Electrochemical methods have been developed for the functionalization and modification of such heterocyclic systems. nih.govacs.orgresearchgate.net

Studies on related compounds have demonstrated that pyridylmethyl-protected tetrazoles can undergo electrochemical cleavage of the protecting group under reductive conditions. nih.govacs.org This indicates that the molecule possesses electroactive sites. Furthermore, electrochemical methods have been employed for the C-H deuteration of pyridine derivatives, highlighting the possibility of modifying the pyridine ring through electrochemical means. nih.gov The electrochemical synthesis of tetrazoles via the [3+2] cycloaddition of azides and hydrazones has also been reported, showcasing the role of electrochemistry in forming the tetrazole ring itself. researchgate.net Given these precedents, this compound is likely to be electrochemically active, with potential for both reduction (e.g., at the pyridine or tetrazole ring) and oxidation reactions, which could be exploited for synthetic transformations or the development of electroactive materials.

Structure Activity Relationship Sar and Rational Design of 5 5 Bromo 3 Pyridyl 1h Tetrazole Analogues

Systematic Derivatization Strategies for Comprehensive SAR Elucidation

To fully understand the structure-activity relationship of 5-(5-bromo-3-pyridyl)-1H-tetrazole analogues, researchers employ systematic derivatization strategies. This involves the methodical synthesis of a series of related compounds where specific parts of the molecule are altered. For instance, the bromine atom on the pyridine (B92270) ring can be replaced with other halogens (fluorine, chlorine) or with electron-donating or electron-withdrawing groups to probe the effect of electronics and sterics at this position. researchgate.netvu.edu.au

Similarly, the tetrazole ring, a known bioisostere for carboxylic acids, can be substituted at various nitrogen positions. nih.govthieme-connect.com The synthesis of 1-substituted and 1,5-disubstituted tetrazole derivatives allows for the exploration of how these modifications impact the molecule's interaction with biological targets. nih.govnih.gov One common synthetic route to achieve this is the [3+2] cycloaddition reaction between nitriles and azides. researchgate.net

A hypothetical derivatization of the this compound core could involve the following modifications:

Modification of the Pyridine Ring: Introduction of different substituents at various positions to study their effect on activity.

Substitution on the Tetrazole Ring: Alkylation or arylation of the tetrazole nitrogen atoms to create 1- and 2-substituted isomers.

Alteration of the Linker: While not directly applicable to the parent compound, in related structures, the linker between the two ring systems can be modified to optimize spatial orientation.

Impact of Substituent Modifications on Molecular Interactions and Biological Activities

For example, in a study of 1,5-disubstituted tetrazoles as analogues of combretastatin (B1194345) A-4, it was found that the substitution pattern on the phenyl ring attached to the tetrazole was crucial for antiproliferative activity. nih.gov Specifically, methoxy (B1213986) and ethoxy groups were favorable for bioactivity. nih.gov The introduction of larger groups at certain positions resulted in a loss of activity, likely due to steric hindrance within the binding pocket of the target protein. nih.gov

The tetrazole ring itself plays a critical role in molecular interactions. It can act as a hydrogen bond acceptor and its anionic form at physiological pH is more lipophilic than a corresponding carboxylate, which can enhance membrane permeability. thieme-connect.com The electronic properties of the substituents on the pyridine ring can also modulate the pKa of the tetrazole ring, thereby influencing its ionization state and binding characteristics.

Table 1: Hypothetical Impact of Substituents on Biological Activity

| Substituent at C5 of Pyridine | Substituent at N1 of Tetrazole | Potential Impact on Biological Activity |

| -Cl | -H | May alter electronic properties and binding affinity. |

| -F | -CH3 | Could enhance metabolic stability and membrane permeability. |

| -OCH3 | -Phenyl | Introduces bulk, potentially leading to steric clashes or new binding interactions. |

| -CN | -Benzyl | May alter hydrogen bonding capacity and overall lipophilicity. |

Pharmacophore Modeling and Ligand-Based Design Principles for Targeted Analogue Synthesis

Pharmacophore modeling is a powerful computational tool used in rational drug design. It identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target. semanticscholar.org

For this compound analogues, a pharmacophore model can be developed based on a set of known active compounds. This model can then be used to virtually screen libraries of new compounds or to guide the design of novel analogues with a higher probability of being active. For example, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors identified two aromatic rings and one hydrogen bond acceptor as key features. semanticscholar.org Such a model could be used to design tetrazole derivatives with optimized anti-inflammatory activity.

Ligand-based design principles leverage the knowledge of known active molecules to design new ones, even when the three-dimensional structure of the target protein is unknown. This approach relies on the assumption that molecules with similar structures are likely to have similar biological activities. By analyzing the SAR of a series of this compound analogues, medicinal chemists can deduce which structural features are critical for activity and use this information to synthesize more potent and selective compounds.

Fragment-Based Drug Discovery (FBDD) Approaches Utilizing the this compound Core

Fragment-based drug discovery (FBDD) is a strategy that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.govfrontiersin.orgmdpi.com These fragments are then grown or linked together to create more potent lead compounds. youtube.com The this compound core itself can be considered a valuable fragment for FBDD campaigns. synthical.comnih.gov

The process typically involves:

Fragment Screening: A library of fragments is screened against the target protein using biophysical techniques like nuclear magnetic resonance (NMR) or surface plasmon resonance (SPR) to identify binders.

Hit Validation: The binding of the fragment hits is confirmed and characterized.

Fragment Elaboration: The fragment is then elaborated by adding functional groups or linking it to other fragments to improve its affinity and other drug-like properties. synthical.com

The this compound scaffold is attractive for FBDD because it provides a rigid core with well-defined vectors for chemical modification. The bromine atom, for instance, can serve as a handle for cross-coupling reactions to introduce a wide variety of substituents.

Design of Probes and Reporter Molecules Based on the this compound Scaffold

Chemical probes are essential tools for studying the function of proteins and other biological macromolecules in their native environment. These molecules are designed to interact specifically with a target of interest and often carry a reporter group, such as a fluorescent dye or a radioactive isotope, to allow for their detection.

The this compound scaffold can be used as a starting point for the design of such probes. For example, a fluorescent group could be attached to the pyridine ring or the tetrazole ring to create a fluorescent probe. This probe could then be used in cellular imaging experiments to visualize the localization of its target protein.

Furthermore, by incorporating reactive groups, the scaffold can be converted into photoaffinity labels or other covalent probes. These probes form a permanent bond with their target, which facilitates its identification and characterization. The design of such probes based on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides has been explored for their potential in cancer research. nih.gov

Applications of 5 5 Bromo 3 Pyridyl 1h Tetrazole Beyond Direct Biological Targeting

Coordination Chemistry and Ligand Development with Transition Metals for Catalysis

The tetrazole group, with its multiple nitrogen atoms, is an exceptionally effective ligand in coordination chemistry. It can bind to metal ions in various ways, including monodentate, bidentate, and bridging fashions, allowing for the creation of a diverse range of coordination complexes. This versatility is crucial for developing novel catalysts.

Research has shown that 5-(pyridyl)tetrazole ligands, a class to which 5-(5-bromo-3-pyridyl)-1H-tetrazole belongs, can coordinate with transition metals like manganese(II). rsc.org X-ray crystallography studies of Mn(II) complexes have revealed that these ligands can coordinate through different nitrogen atoms of the tetrazole ring or via the pyridine (B92270) nitrogen. rsc.org This leads to the formation of extended two- and three-dimensional structures through hydrogen bonding. rsc.org The synthesis of such complexes is often achieved by reacting the corresponding cyanopyridines with sodium azide (B81097) in the presence of the metal salt. rsc.org

The catalytic potential of such complexes is an active area of research. For instance, copper(II) and cobalt(II) complexes have been shown to be effective catalysts in the synthesis of 5-(2-pyridyl)-1H-tetrazole, a related compound. Mechanistic studies suggest that the metal ion activates the nitrile group, facilitating the cycloaddition with an azide. This catalytic activity highlights the potential of transition metal complexes of this compound in promoting various organic transformations.

Table 1: Selected Transition Metal Complexes with Pyridyl-Tetrazole Ligands

| Metal Ion | Example Complex Type | Key Structural Feature |

| Manganese(II) | [Mn{5-(4-pyridyl)-tetrazolato}2(H2O)4] | Extended 2D and 3D structures via hydrogen bonding. rsc.org |

| Iron(III) | [Fe(C6H4N5)2Cl(H2O)] | Distorted octahedral geometry. |

| Copper(II) | Activates nitrile for cycloaddition. | Facilitates tetrazole synthesis. |

| Cobalt(II) | Forms intermediate diazido complex. | Homogeneous catalyst for tetrazole synthesis. |

This table is based on data for related pyridyl-tetrazole compounds and suggests potential coordination behavior for this compound.

Integration into Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a versatile ligand extends to the construction of complex supramolecular assemblies and metal-organic frameworks (MOFs). MOFs are porous materials with a crystalline structure composed of metal ions or clusters linked by organic ligands. The specific geometry and multiple coordination points of the this compound ligand make it an excellent candidate for building robust and functional MOFs.

Tetrazole-based ligands are known to have numerous bridging coordination modes, which provides significant synthetic possibilities for creating porous metal-tetrazolate architectures. rsc.org These materials have potential applications in areas such as carbon capture. rsc.org For example, MOFs constructed with Cu(II) and 2-(1H-tetrazol-5-yl)pyrimidine have demonstrated high selectivity for CO2 adsorption, attributed to the high density of free nucleophilic tetrazole nitrogen atoms on the pore surfaces. rsc.org

The synthesis of pyridyl-tetrazole based coordination complexes has been shown to result in two and three-dimensional frameworks. rsc.org The structural diversity of these frameworks is due to the versatile coordination modes of the ligands. rsc.org The introduction of a bromo-substituent on the pyridine ring of this compound can further influence the resulting framework's properties, potentially leading to materials with unique guest-dependent energy and sensitivity. nih.gov

Exploration as a Building Block in Multi-Component Reactions and Complex Molecule Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a new product that contains substantial portions of all the reactants. nih.gov The use of tetrazole-containing building blocks in MCRs is a novel strategy for the synthesis of complex, drug-like molecules. beilstein-journals.org

While direct research on this compound in MCRs is limited, the broader class of tetrazole aldehydes has been successfully employed as building blocks in Passerini and Ugi three-component reactions. beilstein-journals.org This approach allows for the efficient incorporation of the tetrazole moiety into diverse molecular scaffolds. beilstein-journals.org The versatility of these MCRs provides a powerful tool for generating libraries of novel compounds. nih.govbeilstein-journals.org

The this compound molecule, with its reactive sites, could potentially be modified to create a suitable building block for MCRs. This would open up new avenues for the rapid synthesis of complex molecules with potential applications in various fields of chemistry.

Potential in Advanced Materials Science (e.g., optoelectronic materials, conducting polymers)

The unique electronic properties of the pyridine and tetrazole rings suggest that this compound could be a valuable component in the development of advanced materials. The nitrogen-rich tetrazole ring, in particular, can influence the electronic and photophysical properties of materials.

Coordination compounds derived from pyridyl-tetrazole ligands have been investigated for their luminescent properties. For instance, hydrated complexes of Europium(III) and Terbium(III) with 5-(2-pyridyl)-1H-tetrazole have been synthesized and structurally characterized. These lanthanide complexes often exhibit interesting photoluminescent behavior.

Furthermore, the incorporation of such ligands into polymers could lead to the development of novel conducting polymers. The extended π-systems and the potential for intermolecular interactions through hydrogen bonding and metal coordination could facilitate charge transport. While specific research on the optoelectronic or conducting properties of materials derived from this compound is not yet prevalent, the fundamental characteristics of its constituent rings make it a promising candidate for future exploration in this area.

Development as Chemosensors and Probes for Analytical Applications

The ability of the tetrazole and pyridine moieties to coordinate with metal ions also makes this compound a potential candidate for the development of chemosensors and analytical probes. A chemosensor is a molecule that signals the presence of a specific chemical species through a detectable change, such as a change in color or fluorescence.

The nitrogen atoms in the tetrazole and pyridine rings can act as binding sites for specific metal ions. Upon binding, the electronic properties of the molecule can be altered, leading to a change in its spectroscopic signature. This principle can be exploited to design sensors for the detection of various metal ions in solution.

While there is no specific literature detailing the use of this compound as a chemosensor, the general concept has been demonstrated with other heterocyclic compounds. The development of such sensors would require systematic studies of the compound's binding affinity and selectivity for different analytes.

Mechanistic Investigations of Biological Activities Attributed to 5 5 Bromo 3 Pyridyl 1h Tetrazole

Elucidation of Specific Molecular Targets and Binding Mechanisms

Receptor Binding Assays and Ligand-Target Interactions

No publicly available research data specifically outlines receptor binding assays or details the ligand-target interactions for 5-(5-Bromo-3-pyridyl)-1H-tetrazole.

Enzyme Inhibition/Activation Kinetics and Mechanisms

There is no available information from scientific studies regarding the enzyme inhibition or activation kinetics and mechanisms of this compound. While some tetrazole derivatives have been investigated as enzyme inhibitors, specific data for this compound is absent. researchgate.net

Cellular Pathway Modulation and Signal Transduction Studies

Scientific literature detailing how this compound modulates cellular pathways or interferes with signal transduction is not available.

Investigation of Antioxidant Activity Mechanisms at the Molecular and Cellular Level

No studies were found that investigate the antioxidant activity or the underlying molecular and cellular mechanisms of this compound. Research on other pyrazole (B372694) derivatives has shown antioxidant potential, but this cannot be directly attributed to the compound . nih.govgrowingscience.com

In Vitro Studies of Anti-proliferative or Modulatory Effects in Relevant Cell Lines

There are no published in vitro studies on the anti-proliferative or modulatory effects of this compound in any cell lines. While other novel pyrazole and tetrazole derivatives have been synthesized and evaluated for such effects against various cancer cell lines, this specific compound has not been the subject of such investigations in the available literature. nih.govnih.gov

Transcriptomic and Proteomic Profiling for Identifying Downstream Effects

No transcriptomic or proteomic profiling studies have been published for this compound to identify its downstream effects on gene or protein expression. General information on transcriptome profiling methodologies exists but has not been applied to this specific compound in any available research. nih.govpsu.edunih.govmdpi.comscienceopen.com

Future Perspectives and Emerging Research Directions for 5 5 Bromo 3 Pyridyl 1h Tetrazole

Challenges and Opportunities in Scalable and Sustainable Synthesis

A primary focus for the future of 5-(5-bromo-3-pyridyl)-1H-tetrazole lies in the development of scalable and sustainable synthetic methodologies. The conventional synthesis of 5-substituted-1H-tetrazoles often involves the [3+2] cycloaddition of nitriles with azide (B81097) sources. researchgate.netnih.govresearchgate.net While effective, traditional methods can present challenges for large-scale production, including the use of hazardous reagents like hydrazoic acid, toxic metal catalysts (such as tin or silicon), and harsh reaction conditions. acs.org These factors not only pose safety and environmental concerns but can also increase production costs.

The future direction is a decisive shift towards "green chemistry" principles. researchgate.netbenthamdirect.comdntb.gov.ua This includes the exploration of water-mediated synthesis, the use of recyclable heterogeneous catalysts, and solvent-free reaction conditions. researchgate.netgoogle.com Nanomaterial-based catalysts, such as those incorporating magnetic nanoparticles, are showing particular promise due to their high surface area, efficiency, and ease of recovery and reuse. rsc.orgrsc.org The development of one-pot multicomponent reactions (MCRs) also presents a significant opportunity, offering a more streamlined and atom-economical approach to constructing the tetrazole core and its derivatives. beilstein-journals.org Overcoming the challenges of scalability while embracing these sustainable practices will be critical for the broader application and commercial viability of this compound.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Tetrazoles

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Solvents | Often toxic organic solvents (e.g., DMF) nih.gov | Water, PEG, solvent-free conditions researchgate.net |

| Catalysts | Homogeneous, often toxic (e.g., tin, Lewis acids) acs.org | Heterogeneous, recyclable (e.g., zeolites, nanomaterials) acs.orgrsc.org |

| Reagents | Use of potentially explosive hydrazoic acid or metal azides acs.org | In situ generation of azides, safer azide sources researchgate.net |

| Efficiency | Can require multiple steps, longer reaction times beilstein-journals.org | One-pot reactions, microwave-assisted synthesis, shorter reaction times dntb.gov.uabeilstein-journals.org |

| Workup | Often complex purification procedures | Simpler product isolation and purification researchgate.net |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and optimization of novel compounds, including derivatives of this compound. numberanalytics.com These computational tools can analyze vast datasets to identify patterns and make predictions about the properties and activities of molecules. numberanalytics.com

For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of new tetrazole derivatives based on their structural features. researchgate.netnih.gov This predictive power allows researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. researchgate.net AI can also be employed in synthesis planning, designing efficient and cost-effective routes to target molecules. numberanalytics.com By predicting reaction outcomes and identifying optimal conditions, AI can accelerate the development of the novel synthetic methodologies discussed in the previous section. numberanalytics.com Furthermore, machine learning models can predict key physicochemical properties, reactivity, and even potential metabolic pathways, providing a comprehensive in silico profile of new compounds before they are synthesized. numberanalytics.comresearchgate.net

Exploration of Novel Synthetic Methodologies for Enhanced Structural Diversity and Complexity

Building upon the need for sustainable synthesis, the future of this compound also depends on the exploration of novel synthetic methods to generate a wider array of structurally diverse and complex analogs. The development of innovative heterocyclic syntheses is critical for expanding the available drug-like chemical space. rsc.orgresearchgate.net

Key areas of emerging research include:

C-H Activation: Direct functionalization of carbon-hydrogen bonds on the pyridine (B92270) ring or even the tetrazole ring would allow for the late-stage introduction of various substituents, providing a powerful tool for rapidly generating analogs with diverse properties. rsc.org

Photoredox Catalysis: This strategy uses light to drive chemical reactions, often under mild conditions, and has shown utility in the functionalization of aromatic and heteroaromatic systems. rsc.orgnih.govnih.gov

Multicomponent Reactions (MCRs): As mentioned previously, MCRs are highly efficient for building molecular complexity in a single step. Designing new MCRs that incorporate the this compound scaffold as a building block could unlock access to novel and intricate molecular architectures. beilstein-journals.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety for handling hazardous reagents, and easier scalability, making them an attractive platform for optimizing and scaling the synthesis of tetrazole derivatives.

These advanced methodologies will enable chemists to systematically modify the structure of this compound, facilitating detailed structure-activity relationship (SAR) studies and the fine-tuning of its properties for specific applications. nih.gov

Expansion into New Interdisciplinary Areas of Materials Science and Chemical Biology

While medicinal chemistry is a primary driver of tetrazole research, the unique properties of this compound suggest significant potential for its expansion into other interdisciplinary fields. nih.govresearchgate.net